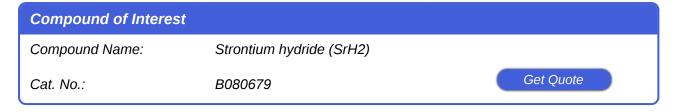


Catalytic Applications of Molecular Strontium Hydride Complexes: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular strontium hydride complexes have emerged as potent catalysts in a variety of organic transformations. Their utility stems from the high reactivity of the strontium-hydride bond, offering a viable and earth-abundant alternative to traditional transition-metal catalysts. This document provides detailed application notes and experimental protocols for the use of these complexes in key catalytic reactions, including olefin hydrogenation and hydrosilylation. The information is intended to guide researchers in leveraging the catalytic potential of molecular strontium hydride complexes in their synthetic endeavors.

I. Catalytic Olefin Hydrogenation

Molecular strontium hydride complexes have demonstrated notable activity in the hydrogenation of unactivated olefins. The catalytic cycle is generally believed to involve the insertion of the olefin into the Sr-H bond, followed by hydrogenolysis to release the alkane product and regenerate the active hydride species.

Data Presentation: Catalytic Hydrogenation of 1-Octene

The catalytic performance of a representative dinuclear strontium dihydride complex, $[(Me_5PACP)_2Sr_2(\mu-H)_2][B(C_6H_4-4-nBu)_4]_2$ (where $Me_5PACP = 1,4,7,10,13$ -pentamethyl-



1,4,7,10,13-pentaazacyclopentadecane), in the hydrogenation of 1-octene is summarized below.

Catalyst	Substra te	Catalyst Loading (mol%)	Pressur e (bar H ₂)	Temper ature (°C)	Time (h)	Convers ion (%)	TOF (h ⁻¹)
[(Me ₅ PA CP) ₂ Sr ₂ (μ-H) ₂] ²⁺	1-Octene	5	4	60	24	>99	0.8

Data extracted from the supplementary information of Höllerhage, T. et al. Inorg. Chem. 2022, 61, 7, 3309–3316.[1][2]

Experimental Protocol: Hydrogenation of 1-Octene

Materials:

- $[(Me_5PACP)_2Sr_2(\mu-H)_2][B(C_6H_4-4-nBu)_4]_2$ catalyst
- 1-Octene
- Anhydrous deuterated solvent (e.g., THF-d₈ or C₆D₆)
- Internal standard (e.g., hexamethylbenzene)
- High-pressure NMR tube (e.g., J. Young)
- Hydrogen gas (high purity)

Procedure:

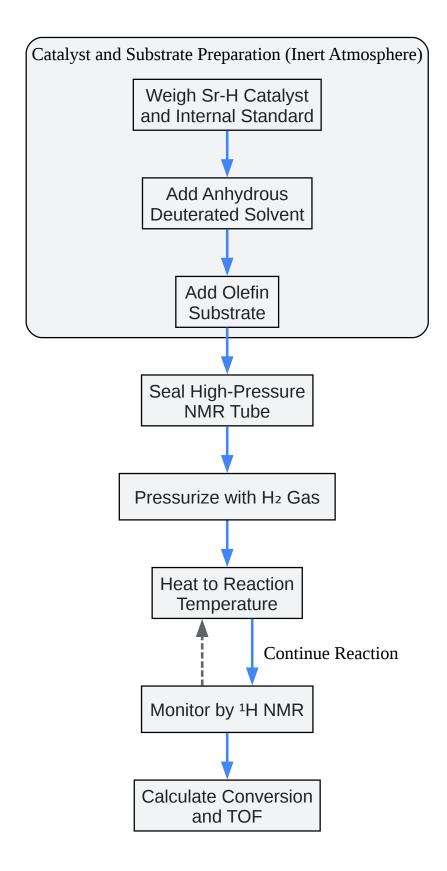
- In a nitrogen-filled glovebox, accurately weigh the strontium hydride catalyst (e.g., 5 mol%) and the internal standard into a high-pressure NMR tube.
- Add the desired amount of anhydrous, degassed deuterated solvent.
- Add the 1-octene substrate to the NMR tube.



- Seal the NMR tube, remove it from the glovebox, and connect it to a hydrogen gas line.
- Pressurize the tube to the desired pressure (e.g., 4 bar H₂).
- Place the NMR tube in a thermostatically controlled oil bath or heating block at the desired reaction temperature (e.g., 60 °C).
- Monitor the reaction progress by ¹H NMR spectroscopy at regular intervals by observing the disappearance of the olefinic signals and the appearance of the alkane signals.
- Calculate the conversion and turnover frequency (TOF) based on the integration of the respective signals relative to the internal standard.

Experimental Workflow: Catalytic Hydrogenation





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Caption: Workflow for catalytic olefin hydrogenation.



II. Catalytic Hydrosilylation of Olefins

Molecular strontium hydride complexes also catalyze the hydrosilylation of olefins, an important transformation for the synthesis of organosilicon compounds. The reaction involves the addition of a Si-H bond across the C=C double bond.

Data Presentation: Catalytic Hydrosilylation of 1-Octene

The catalytic performance of $[(Me_5PACP)_2Sr_2(\mu-H)_2][B(C_6H_4-4-^nBu)_4]_2$ in the hydrosilylation of 1-octene with phenylsilane is presented below.

Catalyst	Substra te	Silane	Catalyst Loading (mol%)	Temper ature (°C)	Time (h)	Convers ion (%)	Product (s)
[(Me ₅ PA CP) ₂ Sr ₂ (μ-H) ₂] ²⁺	1-Octene	PhSiH₃	5	25	24	>99	n- Octylphe nylsilane

Data extracted from the supplementary information of Höllerhage, T. et al. Inorg. Chem. 2022, 61, 7, 3309–3316.[1][2]

Experimental Protocol: Hydrosilylation of 1-Octene

Materials:

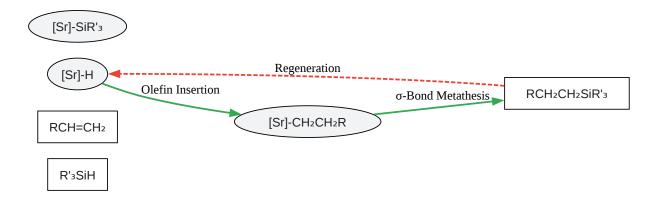
- [(Me₅PACP)₂Sr₂(µ-H)₂][B(C₆H₄-4-nBu)₄]₂ catalyst
- 1-Octene
- Phenylsilane (PhSiH₃)
- Anhydrous deuterated solvent (e.g., C₆D₆)
- Internal standard (e.g., hexamethylbenzene)
- NMR tube



Procedure:

- In a nitrogen-filled glovebox, prepare a stock solution of the strontium hydride catalyst in the chosen anhydrous, degassed deuterated solvent.
- In a separate vial, add the 1-octene substrate and the internal standard.
- To the substrate mixture, add the phenylsilane.
- Initiate the reaction by adding a known volume of the catalyst stock solution to the substrate/silane mixture in an NMR tube.
- Seal the NMR tube and monitor the reaction at room temperature (or a specified temperature) by ¹H NMR spectroscopy.
- Observe the disappearance of the olefin and silane signals and the appearance of the product signals.
- Determine the conversion and yield by integration of the signals relative to the internal standard.

Proposed Catalytic Cycle: Hydrosilylation



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Caption: A plausible catalytic cycle for olefin hydrosilylation.

III. Reactivity Towards Other Unsaturated Substrates

While olefin hydrogenation and hydrosilylation are the most well-documented catalytic applications, molecular strontium hydride complexes exhibit reactivity towards a range of other unsaturated organic molecules. These reactions, while not always catalytic, provide insight into the potential for developing further catalytic transformations.

Stoichiometric Reactivity with an Imine

The dimeric strontium hydride complex $[(Tp^{Ad},^{iPr})Sr(\mu-H)]_2$ (where $Tp^{Ad},^{iPr}$ = hydrotris(3-adamantyl-5-isopropyl-pyrazolyl)borate) has been shown to react stoichiometrically with N-benzylideneaniline.[3]

Reaction: $[(Tp^{Ad}, ^{iPr})Sr(\mu-H)]_2 + 2 PhCH=NPh \rightarrow 2 [(Tp^{Ad}, ^{iPr})Sr(N(Ph)CH_2Ph)]$

This reaction demonstrates the ability of the Sr-H bond to undergo insertion with a C=N double bond, suggesting the potential for catalytic imine hydrogenation or hydrosilylation, although catalytic turnovers have not been extensively reported.

Experimental Protocol: Stoichiometric Reaction with an Imine

Materials:

- $[(Tp^{Ad},^{iPr})Sr(\mu-H)]_2$
- N-benzylideneaniline
- Anhydrous solvent (e.g., hexane or toluene)
- Schlenk flask and standard Schlenk line equipment

Procedure:

 In a nitrogen-filled glovebox, dissolve the strontium hydride complex in the anhydrous solvent in a Schlenk flask.



- In a separate flask, prepare a solution of the imine in the same solvent.
- Slowly add the imine solution to the stirring solution of the strontium hydride complex at room temperature.
- Allow the reaction to stir for a specified period.
- Monitor the reaction by taking aliquots for NMR analysis to confirm the formation of the corresponding strontium amide complex.
- For product isolation, remove the solvent under vacuum and wash the residue with a suitable solvent to remove any unreacted starting materials.

IV. Hydroamination: An Area for Future Development

Currently, there is a lack of detailed reports on the catalytic hydroamination of alkenes or alkynes using well-defined molecular strontium hydride complexes. While hydroamination is a known application for some alkaline-earth metal catalysts, specific protocols and quantitative data for strontium hydrides are not readily available in the peer-reviewed literature. The stoichiometric reactivity with imines suggests that the elementary steps required for hydroamination are plausible. This represents a promising area for future research and development in the field of strontium-catalyzed organic synthesis.

Conclusion

Molecular strontium hydride complexes are effective catalysts for the hydrogenation and hydrosilylation of olefins. The protocols provided herein offer a starting point for researchers to explore these transformations. The continued investigation into the reactivity of these complexes is expected to uncover new catalytic applications, further establishing strontium as a valuable element in sustainable catalysis.

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